molecular formula C10H16FNO4 B1529587 1-Boc-3-fluoro-3-azetidineacetic acid CAS No. 1408074-68-9

1-Boc-3-fluoro-3-azetidineacetic acid

Cat. No. B1529587
CAS RN: 1408074-68-9
M. Wt: 233.24 g/mol
InChI Key: TZFKVZIUVDYNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-3-fluoro-3-azetidineacetic acid is a chemical compound with the molecular formula C10H16FNO4 . It is also known by other names such as 2-{1-[(tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid and 3-Carboxymethyl-3-fluoro-azetidine-1-carboxylic acid tert-butyl ester .


Molecular Structure Analysis

The InChI code for 1-Boc-3-fluoro-3-azetidineacetic acid is 1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-10(11,6-12)4-7(13)14/h4-6H2,1-3H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-Boc-3-fluoro-3-azetidineacetic acid has a molecular weight of 233.24 . It is a solid at room temperature and should be stored in a dry place at 2-8°C .

Scientific Research Applications

Environmental Chemistry

In environmental chemistry, 1-Boc-3-fluoro-3-azetidineacetic acid can be employed to study the degradation of fluorinated compounds in the environment. It serves as a model compound to understand the behavior of fluorine-containing pollutants and to develop methods for their detection and remediation.

Each of these fields leverages the unique chemical properties of 1-Boc-3-fluoro-3-azetidineacetic acid to push the boundaries of scientific research and develop innovative solutions to complex problems. The compound’s versatility and reactivity make it a valuable asset in various domains of scientific inquiry .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

properties

IUPAC Name

2-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-10(11,6-12)4-7(13)14/h4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFKVZIUVDYNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-fluoro-3-azetidineacetic acid
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Reactant of Route 4
1-Boc-3-fluoro-3-azetidineacetic acid
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Reactant of Route 6
1-Boc-3-fluoro-3-azetidineacetic acid

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